1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
Pyrazoles have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Molecular Structure and Reactivity
Research into pyrazole derivatives, such as the study by Khan et al. (2020), explores the molecular structure and reactivity of compounds obtained through the reaction of pyrazole derivatives with terephthaloyl dichloride. This study, utilizing a combined experimental and theoretical approach, sheds light on the geometric and electronic properties of these compounds, highlighting their potential use in developing coordination chemistry under optimum conditions. The insights from density functional theory (DFT) calculations and analyses such as frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs) provide a foundational understanding of their reactivity and stability, which is crucial for their application in synthetic chemistry (Khan et al., 2020).
Heterogeneous Catalysis
The development of heterogeneous catalysts, as detailed by Mondal et al. (2014), involves the use of pyrazole-functionalized materials for the synthesis of compounds with potent antitumor properties. This research exemplifies the application of pyrazole derivatives in facilitating the synthesis of medically relevant molecules, showcasing their importance in the design of green and efficient catalytic processes (Mondal et al., 2014).
Antitumor Properties
Further extending the application of pyrazole derivatives in medicinal chemistry, research on the synthesis of antitumor agents highlights their role in the development of new therapeutic agents. The study by Mondal et al. (2014) on the one-pot synthesis of PMX 610 using a copper(II)-chelated pyrazole functionalized catalyst emphasizes the potential of pyrazole derivatives in the synthesis of benzothiazole derivatives with antitumor properties, underscoring their significance in drug discovery and development (Mondal et al., 2014).
Mechanism of Action
The mechanism of action of pyrazoles can vary widely depending on their specific structure and the context in which they are used. For example, some pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4IN2O/c1-12(2)10-6-3-4-7-11(10)19(22-12)13(15,16)14(17,18)21-9-5-8-20-21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEQKHKBJYBHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=CC=N3)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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